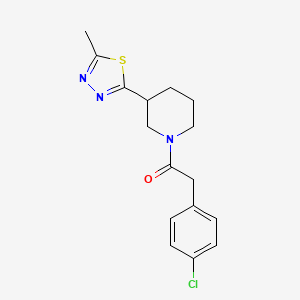

![molecular formula C9H15BrO B2711597 7-(Bromomethyl)-6-oxaspiro[3.5]nonane CAS No. 2090711-56-9](/img/structure/B2711597.png)

7-(Bromomethyl)-6-oxaspiro[3.5]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

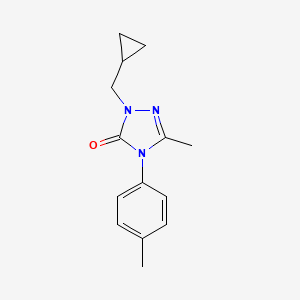

“7-(Bromomethyl)-6-oxaspiro[3.5]nonane” is a spiro compound. Spiro compounds are organic compounds with a unique structure where two rings share a single atom, which is called the spiroatom . In this case, the spiroatom is a carbon atom. The compound also contains a bromomethyl group (-CH2Br), which is a common functional group in organic chemistry.

Applications De Recherche Scientifique

Efficient Synthesis of Triazole-Containing Spiro Dilactones

A study by Ghochikyan et al. (2016) demonstrates the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. This process enables the subsequent conversion of the bromomethyl group into an azidomethyl one, followed by a click reaction with alkynes to produce multifunctional triazole-containing spiro dilactones in almost quantitative yields. This methodology is significant for the synthesis of compounds with potential applications in drug development and materials science Ghochikyan et al., 2016.

Synthetic Approaches to Spiroaminals

Sinibaldi and Canet (2008) review various strategies for synthesizing spiroaminals, including those with 1-oxa-6-azaspiro[4.4]nonane cores. These compounds are of interest due to their presence in natural and synthetic products with significant biological activities. The review summarizes different synthetic approaches, demonstrating the relevance of such structures in medicinal chemistry and drug discovery Sinibaldi & Canet, 2008.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane is described by Gurry, McArdle, and Aldabbagh (2015). They converted spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, showcasing a method for creating complex spirocyclic structures. This study highlights the potential of spirocyclic compounds in the development of new pharmaceuticals and materials Gurry et al., 2015.

Reactions of a Spiro Trisilane with Palladium Complexes

Research by Suginome et al. (1998) on 1,1,6,6-Tetramethyl-1,5,6-trisilaspiro[4.4]nonane's reactions with palladium complexes illustrates the compound's utility in organometallic chemistry. The study shows how oxidative addition of the Si−Si bonds to palladium complexes affords dinuclear palladium(II) and stable palladium(IV) complexes. These findings have implications for catalysis and the synthesis of organosilicon polymers Suginome et al., 1998.

Propriétés

IUPAC Name |

7-(bromomethyl)-6-oxaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVHZQSCRLKNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Bromomethyl)-6-oxaspiro[3.5]nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)